molecular formula C11H19NO3 B13844533 2-[[(E)-but-2-enoyl]-propylamino]butanoic acid

2-[[(E)-but-2-enoyl]-propylamino]butanoic acid

Katalognummer: B13844533
Molekulargewicht: 213.27 g/mol
InChI-Schlüssel: WYRAYBZRELYCLS-QPJJXVBHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[[(E)-but-2-enoyl]-propylamino]butanoic acid is an organic compound that belongs to the class of carboxylic acids. This compound is characterized by the presence of a butanoic acid moiety attached to a propylamino group, which is further conjugated with a but-2-enoyl group. The compound’s structure and functional groups make it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(E)-but-2-enoyl]-propylamino]butanoic acid can be achieved through several synthetic routes. One common method involves the reaction of butanoic acid with propylamine to form the corresponding amide. This amide is then subjected to a condensation reaction with crotonic acid (but-2-enoic acid) under acidic or basic conditions to yield the desired product. The reaction conditions typically involve the use of a catalyst such as sulfuric acid or sodium hydroxide to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-[[(E)-but-2-enoyl]-propylamino]butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as halides, hydroxides, or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-[[(E)-but-2-enoyl]-propylamino]butanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of 2-[[(E)-but-2-enoyl]-propylamino]butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. For example, it may inhibit histone deacetylases (HDACs), leading to changes in gene expression and cellular functions . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Butanoic acid: A simple carboxylic acid with similar structural features but lacking the propylamino and but-2-enoyl groups.

    Crotonic acid: An unsaturated carboxylic acid with a similar but-2-enoyl group but lacking the propylamino and butanoic acid moieties.

    Propylamine: A simple amine with a similar propylamino group but lacking the carboxylic acid and but-2-enoyl groups.

Uniqueness

2-[[(E)-but-2-enoyl]-propylamino]butanoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C11H19NO3

Molekulargewicht

213.27 g/mol

IUPAC-Name

2-[[(E)-but-2-enoyl]-propylamino]butanoic acid

InChI

InChI=1S/C11H19NO3/c1-4-7-10(13)12(8-5-2)9(6-3)11(14)15/h4,7,9H,5-6,8H2,1-3H3,(H,14,15)/b7-4+

InChI-Schlüssel

WYRAYBZRELYCLS-QPJJXVBHSA-N

Isomerische SMILES

CCCN(C(CC)C(=O)O)C(=O)/C=C/C

Kanonische SMILES

CCCN(C(CC)C(=O)O)C(=O)C=CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.